molecular formula C14H22N2O2 B3001869 N-Pent-4-en-2-yl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361758-65-6

N-Pent-4-en-2-yl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B3001869
CAS RN: 2361758-65-6
M. Wt: 250.342
InChI Key: ILDXRLTUYRTXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Pent-4-en-2-yl-1-prop-2-enoylpiperidine-4-carboxamide, also known as PEPCK-C inhibitor, is a chemical compound that has garnered attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

N-Pent-4-en-2-yl-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting the activity of this compound, which is an enzyme involved in gluconeogenesis. Gluconeogenesis is the process by which the body produces glucose from non-carbohydrate sources. By inhibiting this compound, this compound reduces the amount of glucose produced by the body, which can be beneficial in the treatment of diabetes and obesity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on this compound, it has also been found to increase insulin sensitivity, reduce inflammation, and improve lipid metabolism. These effects make this compound a promising candidate for the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-Pent-4-en-2-yl-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its specificity for this compound. This specificity allows for targeted inhibition of the enzyme without affecting other enzymes in the body. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-Pent-4-en-2-yl-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is in the exploration of the compound's potential therapeutic effects on other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-Pent-4-en-2-yl-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with enamine, followed by the reaction of the resulting product with pent-4-en-2-one. The final product is then purified using column chromatography. This method has been successfully used in several studies and has proven to be effective in producing high-quality this compound.

Scientific Research Applications

One of the primary applications of N-Pent-4-en-2-yl-1-prop-2-enoylpiperidine-4-carboxamide is in the field of medicine. It has been shown to have potential therapeutic effects on various diseases, including cancer, diabetes, and obesity. In cancer research, this compound has been found to inhibit the activity of this compound, which is overexpressed in many cancer cells. This inhibition leads to a decrease in cancer cell proliferation and an increase in apoptosis.

properties

IUPAC Name

N-pent-4-en-2-yl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-4-6-11(3)15-14(18)12-7-9-16(10-8-12)13(17)5-2/h4-5,11-12H,1-2,6-10H2,3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDXRLTUYRTXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)NC(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.